

Quantitative Potency Profiling

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Compound Focus: TTT 3002

CAS No.: 871037-95-5

Cat. No.: S548056

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TTT-3002 demonstrates exceptional potency in preclinical models, as detailed in the following quantitative data.

Assay Type	Cell Line / System	Target / Effect	IC ₅₀ Value	Context / Comparison
Biochemical (FLT3 Autophosphorylation)	Human FLT3/ITD mutant leukemia cell lines (e.g., MOLM-14)	Inhibition of FLT3 autophosphorylation	100 - 250 pM [1] [2]	6-7 fold lower IC ₅₀ than quizartinib (AC220) [3]
Cellular (Proliferation)	Human FLT3/ITD mutant leukemia cell lines	Inhibition of cell proliferation	490 - 920 pM [1] [2]	Measured via MTT assay [1]
Biochemical (LRRK2 Kinase Activity)	Recombinant LRRK2 proteins (WT, G2019S, R1441C)	In vitro kinase activity (LRRKtide substrate)	0.7 - 1.2 nM [4]	TTT-3002 showed sub-nanomolar potency [4]

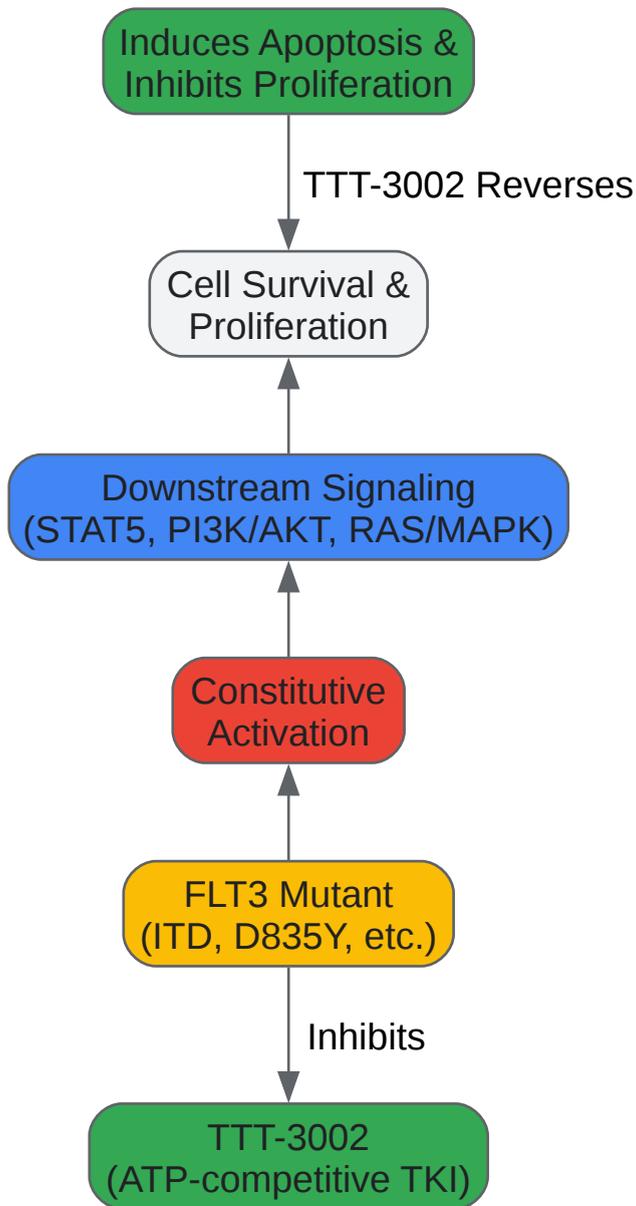
Detailed Experimental Protocols

The key methodologies used to characterize TTT-3002's pharmacodynamics are outlined below.

Experiment Goal	Core Protocol Summary
Growth Inhibition & Cytotoxicity (MTT Assay)	Cells seeded at $1-2.5 \times 10^5$ cells/mL and treated with TTT-3002. Viable cell counts measured by Trypan blue exclusion or MTT assay after 24-72 hours. IC_{50} calculated from optical density at 570nm relative to DMSO control [1].
Target Engagement & Pathway Analysis (Western Blot)	Cells cultured with TTT-3002 for 1 hour. Whole-cell extracts immunoprecipitated for FLT3, followed by SDS-PAGE and Western blotting. Membranes probed for FLT3, phospho-FLT3, and downstream targets (STAT5, AKT, MAPK). Detection via fluorescent or chemiluminescent secondary antibodies [1] [5].
In Vivo Efficacy (Mouse Xenograft)	BALB/C mice injected with 2×10^6 FLT3/ITD luciferase-expressing cells via tail vein. After 7 days, treated with 6 mg/kg TTT-3002 HCl (suspended in 1mM HCl) via oral gavage twice daily for 2-4 weeks. Tumor burden monitored weekly via bioluminescence imaging after D-luciferin injection [1] [5].
Modified Plasma Inhibitory Assay (PIA)	FLT3/ITD cells cultured with TTT-3002 in presence of 50% human plasma or physiologic concentrations of Alpha-1-Acid Glycoprotein (AGP, 1 mg/mL) for 48 hours. Cytotoxicity measured via MTT assay and compared to standard 10% FBS conditions to model in vivo protein binding [6].

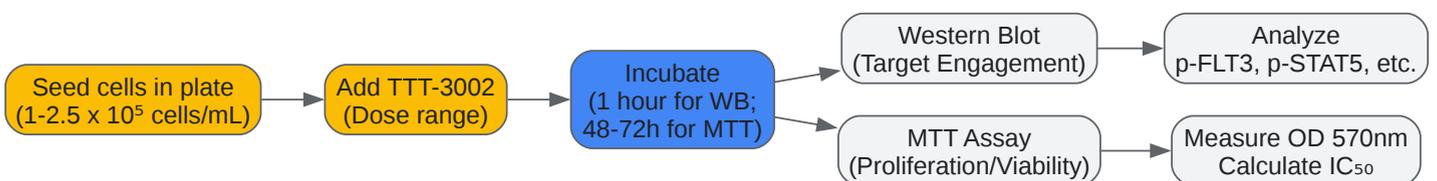
Mechanism of Action and Signaling Pathway

TTT-3002 inhibits mutant FLT3, a receptor tyrosine kinase that constitutively activates pro-survival and proliferation pathways. The following diagram illustrates this mechanism and the experimental workflow for in vitro assessment.



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TTT-3002 inhibits constitutively active mutant FLT3, blocking downstream survival pathways.



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In vitro workflow for assessing TTT-3002 target engagement and anti-proliferative effects.

Key Pharmacodynamic Strengths and Challenges

- **Broad-Spectrum Activity Against Resistance Mutations:** A significant strength of TTT-3002 is its activity against a range of difficult-to-treat FLT3 mutations. It is effective against the **FLT3/D835Y** point mutation, against which many TKIs (like sorafenib and quizartinib) are ineffective [1] [5]. Furthermore, it maintains potency against several resistance-conferring point mutations that arise in FLT3/ITD alleles during treatment with other TKIs, most notably the "**gatekeeper**" **F691L mutation** [5].
- **Activity in Primary Patient Samples:** TTT-3002 demonstrated cytotoxicity against leukemic blasts isolated from FLT3/ITD-expressing AML patients, including those resistant to sorafenib and quizartinib, while showing **minimal toxicity to normal hematopoietic stem/progenitor cells** from healthy donors [1] [5].
- **Challenge of Human Plasma Protein Binding:** A major challenge for its clinical translation is binding to human plasma proteins, specifically **Alpha-1-Acid Glycoprotein (AGP)**. This binding sequesters the drug, significantly reducing its free, active concentration. In modified Plasma Inhibitory Assays (PIA), the presence of 50% human plasma caused a **9-fold increase in the IC₅₀ of TTT-3002** [6]. While this shift is less severe than for other TKIs like midostaurin or lestaurtinib, it remains a critical pharmacological hurdle [6] [7].
- **Potential Strategy to Overcome Protein Binding:** Research indicates that the AGP-mediated inhibition of TTT-3002 and other TKIs can be reversed. Co-administration of **mifepristone**, which has a high affinity for AGP, acts as a "decoy" and displaces the TKI, restoring its anti-leukemic activity in vitro and in mouse models [6] [8] [7].

The most current information on TTT-3002 is from **2021**, focusing on overcoming the plasma protein binding challenge [6] [7]. For the latest status of its clinical development, consulting recent clinical trial registries would be the recommended next step.

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